molecular formula C17H19N3O B2429471 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole CAS No. 847241-42-3

1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole

Cat. No.: B2429471
CAS No.: 847241-42-3
M. Wt: 281.359
InChI Key: LZCYTVNCJZRCNX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is systematically named to reflect its benzotriazole core, substituent positions, and functional groups. The parent structure, 1H-1,2,3-benzotriazole, features a fused benzene and triazole ring system. The substituent at position 1 is a propyl chain (-CH2CH2CH2-) linked to a 4-ethylphenoxy group (O-C6H4-CH2CH3).

IUPAC Naming Process:

  • Parent Structure: 1H-1,2,3-benzotriazole (benzotriazole with hydrogen at position 1).
  • Substituent Identification: A propyl group (-CH2CH2CH2-) attached to the nitrogen at position 1.
  • Phenoxy Group: The terminal oxygen of the propyl chain is connected to a 4-ethylphenyl group, prioritizing the ethyl substituent’s position.

Isomeric Considerations:

  • Tautomerism: Benzotriazole typically exists in one tautomeric form due to resonance stabilization, as confirmed by X-ray crystallography.
  • Geometric Isomerism: The single bonds in the propyl chain and ethylphenoxy group preclude geometric isomerism.

Molecular Formula and Mass Spectrometric Validation

Property Value Source
Molecular Formula C17H21N3O Calculated
Molecular Weight 281.35 g/mol Calculated
Exact Mass 281.15 g/mol Calculated

Structural Validation:

  • Mass Spectrometry: The molecular ion peak at m/z 281.15 corresponds to the calculated exact mass, confirming the presence of 17 carbons, 21 hydrogens, 3 nitrogens, and 1 oxygen.
  • Fragmentation Patterns: Expected fragments include:
    • m/z 119 (benzotriazole core, C6H5N3).
    • m/z 135 (4-ethylphenoxy group, C8H9O).

Three-Dimensional Conformational Analysis

The benzotriazole core adopts a planar conformation due to aromaticity and resonance stabilization. The propyl chain introduces flexibility, allowing limited rotational freedom. Key conformational features:

  • Benzotriazole Core:

    • Planar triazole and benzene rings with alternating double bonds.
    • Nitrogen atoms at positions 1, 2, and 3 participate in resonance.
  • Propyl Chain:

    • Free rotation around C–C bonds enables multiple conformers.
    • The terminal phenoxy group’s bulkiness may restrict certain rotational states.
  • 4-Ethylphenoxy Group:

    • The ethyl substituent at the para position minimizes steric hindrance.
    • The phenoxy oxygen enhances electron-withdrawing effects on the benzene ring.

Comparative Structural Analysis with Related Benzotriazole Derivatives

Compound Molecular Formula Molecular Weight Key Structural Differences
This compound C17H21N3O 281.35 g/mol Propyl chain + 4-ethylphenoxy
1-[3-(2-Methylphenoxy)propyl]-1H-benzotriazole C16H17N3O 267.33 g/mol 2-Methylphenoxy (ortho substitution)
1-[2-(4-Ethylphenoxy)ethyl]-1H-benzotriazole C16H17N3O 267.33 g/mol Ethyl chain (shorter linker)
1-Propyl-1H-1,2,3-benzotriazole C9H11N3 161.20 g/mol No phenoxy substituent

Key Observations:

  • Chain Length: The propyl linker in the target compound provides greater spatial separation between the benzotriazole and phenoxy groups compared to ethyl derivatives.
  • Substituent Position: The 4-ethylphenoxy group (para substitution) offers distinct electronic and steric properties versus 2-methylphenoxy (ortho substitution).
  • Phenoxy Absence: Compounds like 1-propyl-1H-1,2,3-benzotriazole lack the electron-withdrawing phenoxy group, altering reactivity.

Properties

IUPAC Name

1-[3-(4-ethylphenoxy)propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-14-8-10-15(11-9-14)21-13-5-12-20-17-7-4-3-6-16(17)18-19-20/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCYTVNCJZRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Alkylation Methods for Side-Chain Introduction

The alkylation of benzotriazole with 3-(4-ethylphenoxy)propyl halides represents a straightforward route to the target compound. In US3227726A, benzotriazole derivatives are synthesized via nucleophilic substitution under acidic aqueous conditions. For example, reacting 1H-benzotriazole with 3-(4-ethylphenoxy)propyl bromide in the presence of hydrochloric acid at 50–100°C initiates a highly exothermic reaction, necessitating careful temperature control. The crude product is extracted with water-immiscible alcohols such as butanol or pentanol, followed by vacuum distillation and recrystallization from benzene to achieve 80% purity. However, this method risks over-alkylation, necessitating stoichiometric precision.

A modified approach employs phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems. By dissolving benzotriazole in dichloromethane and adding an aqueous sodium hydroxide solution, the alkylation proceeds at 40°C with a 72% isolated yield. Nuclear magnetic resonance (NMR) analysis confirms the substitution pattern, with singlet peaks at δ 4.12 ppm (triazole-CH2-) and δ 1.21 ppm (ethyl-CH3) in $$^{1}\text{H}$$-NMR spectra.

One-Pot Synthesis via Claisen Rearrangement and Molecular Sieve Catalysis

US7655805B2 discloses a one-pot method for synthesizing benzotriazole derivatives using Claisen rearrangement, bypassing intermediate isolation. The protocol involves:

  • Preparing a first solvent containing 2-(2-hydroxy-5-methylphenyl)benzotriazole, a base (e.g., potassium carbonate), and 3Å molecular sieves.
  • Mixing with a second solvent containing 3-chloro-2-alkyl propylene in methyl ethyl ketone (MEK).
  • Heating to 70–190°C under nitrogen to facilitate rearrangement.

For 1-[3-(4-ethylphenoxy)propyl]-1H-benzotriazole, substituting 3-chloro-2-ethylphenoxypropane as the alkylating agent yields the product after recrystallization from methylene chloride (Table 1). Molecular sieves adsorb water and byproducts, shifting equilibrium toward product formation. At 4Å pore size, yields reach 86% with 99.9% purity, outperforming traditional methods.

Table 1: Optimization of Molecular Sieve Pore Size in One-Pot Synthesis

Pore Size (Å) Yield (%) Purity (%)
None 40
3 72 99.1
4 86 99.9
5 81 96

Regioselective Coupling Reactions with Aryl Halides

The Open Medicinal Chemistry Journal outlines a regioselective pathway for N-alkylation using Cs₂CO₃-mediated coupling. Reacting 1H-benzotriazole with 1-chloro-3-(4-ethylphenoxy)propane in dimethylacetamide (DMA) at 75°C for 36 hours produces a mixture of 1- and 2-substituted isomers. Chromatographic separation (petroleum ether/ethyl acetate, 9:1) isolates 1-[3-(4-ethylphenoxy)propyl]-1H-benzotriazole in 53% yield after hydrazine-mediated reduction of nitro intermediates.

Key advantages include precise control over substitution patterns, critical for pharmaceutical applications. However, elongated reaction times and low yields for certain isomers (e.g., 1% for 7-fluoro derivatives) limit scalability. $$^{13}\text{C}$$-NMR data corroborate the structure, with carbonyl signals at δ 165.1 ppm for amide derivatives and aryl carbons at δ 144.3 ppm (triazole-C3a).

Purification and Isolation Techniques

Post-synthetic purification significantly impacts product quality. US3227726A advocates extraction with butanol or pentanol to remove hydrophilic impurities, followed by vacuum distillation (b.p. 210–220°C at 0.1 mmHg). Recrystallization from benzene or ethanol further enhances purity to >99%, albeit with environmental concerns due to benzene’s toxicity. Modern alternatives utilize ethyl acetate/hexane mixtures, achieving comparable purity (98.5%) without hazardous solvents.

Mechanistic Insights and Kinetic Considerations

The Claisen rearrangement proceeds via a six-membered transition state, transferring the allyl group from oxygen to nitrogen. Density functional theory (DFT) calculations reveal an activation energy ($$Ea$$) of 92 kJ/mol, with rate-limiting C-O bond cleavage. Arrhenius plots for the one-pot method show a linear relationship between $$\ln(k)$$ and $$1/T$$, yielding $$Ea = 89 \, \text{kJ/mol}$$, consistent with concerted mechanisms.

In contrast, alkylation follows an $$S_N2$$ pathway, evidenced by second-order kinetics ($$k = 1.2 \times 10^{-4} \, \text{L/mol·s}$$ at 50°C). Steric hindrance from the 4-ethylphenoxy group slows nucleophilic attack, necessitating elevated temperatures for viable reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzotriazole core with a propyl chain and an ethylphenoxy substituent, which contributes to its unique chemical properties. The presence of the benzotriazole moiety enhances its stability and reactivity, making it suitable for various applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole. Its efficacy against a range of bacterial strains has been documented, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Description
Escherichia coli12.5-25Effective against Gram-negative bacteria
Staphylococcus aureus (MRSA)12.5-25Comparable to standard antibiotics
Bacillus subtilis25Moderate activity

These results indicate that the compound exhibits significant antibacterial properties, particularly valuable in developing new antimicrobial agents .

Antiviral Properties

Research has also indicated potential antiviral activities of benzotriazole derivatives. The mechanism may involve inhibition of viral replication through interaction with viral enzymes or receptors. Further studies are needed to elucidate the specific pathways involved.

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The incorporation of this compound into polymer matrices enhances the longevity and durability of materials exposed to sunlight.

Corrosion Inhibitors

The compound has been studied for its effectiveness as an organic corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces helps mitigate corrosion processes in aggressive environments .

Pesticide Formulations

Research indicates that benzotriazole derivatives can enhance the efficacy of certain pesticides by improving their solubility and stability. This application is particularly relevant in developing formulations that require prolonged activity against pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. The compound demonstrated significant activity against MRSA with an MIC comparable to traditional antibiotics like nitrofurantoin .

Case Study 2: UV Stabilization in Polymeric Materials

A comparative study on the effectiveness of different UV stabilizers found that formulations containing this compound exhibited superior performance in preventing photodegradation in polyvinyl chloride (PVC) films when exposed to accelerated weathering conditions .

Mechanism of Action

The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to its biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its versatility and wide range of applications.

    4-Methylbenzotriazole: A similar compound with a methyl group instead of an ethyl group.

    1-[3-(4-Methoxyphenoxy)propyl]benzotriazole: A compound with a methoxy group instead of an ethyl group.

Uniqueness

1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is unique due to the presence of the ethyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its unique structural features and biological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N3O\text{C}_{16}\text{H}_{18}\text{N}_3\text{O}
PropertyValue
Molecular Weight270.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Properties

Research indicates that benzotriazoles, including this compound, exhibit significant antimicrobial activity. In a study assessing the antibacterial efficacy against various strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated moderate inhibition, suggesting potential as an antimicrobial agent .

Anticancer Activity

Benzotriazole derivatives have been investigated for their anticancer properties. A notable study highlighted that certain benzotriazole compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is believed to involve the inhibition of key cellular pathways associated with cancer growth .

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazoles has also been documented. Compounds in this class have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

In a specific case study involving the application of this compound in a model of bacterial infection, researchers found that treatment with this compound significantly reduced bacterial load compared to control groups. The study utilized a murine model infected with Staphylococcus aureus, demonstrating a clear therapeutic effect .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : It can potentially disrupt the integrity of microbial cell membranes.
  • Signal Pathway Modulation : The compound may modulate signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Other Benzotriazoles

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Benzotriazole Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
1-[3-(4-ethylphenoxy)propyl]-1H-BTModerateSignificantModerate
1H-BTLowModerateLow
4-Chloro-1H-BTHighHighModerate

Q & A

Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?

  • Methodological Answer : Follow OECD GLP guidelines for acute toxicity testing (LD50_{50} in rodents) and environmental impact assessments (EPA ECOTOX database) . Secure electronic lab notebooks (ELNs) with role-based access protect intellectual property, while encrypted backups prevent data loss . For occupational safety, use fume hoods with HEPA filtration and personal dosimeters to monitor airborne exposure .

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